1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-

Descripción

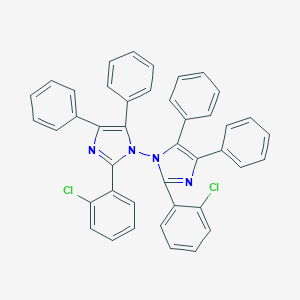

1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl- (common name: o-Cl-HABI; CAS 7189-82-4) is a hexaarylbiimidazole (HABI) derivative with a molecular formula of C₄₂H₂₈Cl₂N₄ (molecular weight: 659.62 g/mol). It is synthesized via cycloaddition/oxidative coupling reactions involving phenyl groups, ammonium acetate, and 2-chlorobenzaldehyde . Structurally, it features two imidazole rings bridged at the 1,1'-positions, substituted with 2-chlorophenyl groups at the 2,2'-positions and phenyl groups at the 4,4',5,5'-positions. This arrangement confers high photostability and efficient radical generation upon UV irradiation, making it a widely used photoinitiator in ultraviolet (UV)-curable coatings and photopolymer resins . Its physical properties include a pale yellow crystalline appearance and a melting point range of 95–110°C .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenylimidazol-1-yl]-4,5-diphenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28Cl2N4/c43-35-27-15-13-25-33(35)41-45-37(29-17-5-1-6-18-29)39(31-21-9-3-10-22-31)47(41)48-40(32-23-11-4-12-24-32)38(30-19-7-2-8-20-30)46-42(48)34-26-14-16-28-36(34)44/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKXCKZXSBBOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)N4C(=C(N=C4C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061895 | |

| Record name | 1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-68-2 | |

| Record name | 2,2′-Bis(2-chlorophenyl)-4,4′,5,5′-tetraphenylbiimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,1'-bi-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl- is a complex organic compound belonging to the class of bi-imidazoles. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its unique structure contributes to its potential therapeutic applications.

- Molecular Formula : C46H36Cl2N4O4

- Molecular Weight : 779.7 g/mol

- CAS Number : 29777-36-4

- IUPAC Name : 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-bis(3-methoxyphenyl)imidazol-1-yl]-4,5-bis(3-methoxyphenyl)imidazole

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Condensation Reactions : Combining imidazole derivatives with chlorophenyl and methoxyphenyl groups.

- Catalysis : Utilizing palladium or copper as catalysts to facilitate coupling reactions.

- Purification Techniques : Employing recrystallization or chromatography for purification.

Biological Activity Overview

The biological activity of 1,1'-Bi-1H-imidazole derivatives has been extensively studied. Key findings include:

Antimicrobial Activity

Research indicates that certain derivatives of bi-imidazoles demonstrate significant antimicrobial properties. For instance:

- Case Study : A derivative exhibited potent activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has shown promise in anticancer applications:

- Cell Line Studies : In vitro studies have demonstrated antiproliferative effects against several cancer cell lines. For example, compounds derived from this structure were tested against Panc-1 cells and showed notable efficacy .

Enzyme Inhibition

Some studies have reported that bi-imidazole derivatives can act as enzyme inhibitors:

- Mechanism : The inhibition is believed to occur through competitive binding at the active sites of specific enzymes involved in tumor progression and microbial resistance.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals distinct biological profiles:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,1’-Bi-1H-imidazole | C42H28Cl2N4 | Moderate antimicrobial activity |

| 2,2'-Bis(phenyl)-4,4',5,5'-tetraphenyl | C42H34N4 | Lower anticancer efficacy |

The presence of chlorophenyl and methoxy groups in the structure enhances its reactivity and biological activity compared to compounds lacking these substituents.

Mechanistic Insights

The mechanism of action for the biological activities is still under investigation. However, preliminary studies suggest:

- Target Interactions : Binding affinity studies indicate that these compounds may interact with specific protein targets involved in cell signaling pathways.

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

One of the primary applications of 1,1'-Bi-1H-imidazole derivatives is as photoinitiators in polymerization processes. The compound acts as a light-sensitive agent that facilitates the polymerization of monomers upon exposure to UV light. This property is particularly valuable in the production of coatings, adhesives, and inks where rapid curing is essential.

| Application Area | Description |

|---|---|

| Photoinitiators | Used in UV-curable coatings and inks to initiate polymerization upon light exposure. |

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1,1'-Bi-1H-imidazole can inhibit the growth of various bacteria and fungi. This makes them candidates for development into new antimicrobial agents.

| Study Findings | Organisms Tested | Results |

|---|---|---|

| Gaonkar et al. (2009) | Bacterial strains | Demonstrated significant antibacterial activity. |

| Bhandari et al. (2010) | Fungal strains | Showed antifungal properties effective against specific fungi. |

Anticancer Properties

Imidazole derivatives have been explored for their anticancer potential. The structural characteristics of 1,1'-Bi-1H-imidazole allow it to interact with biological targets involved in cancer progression.

| Research Focus | Cancer Type | Mechanism |

|---|---|---|

| Ozkay et al. (2010) | Various cancers | Induction of apoptosis through mitochondrial pathways. |

Coordination Chemistry

The ability of imidazoles to form coordination complexes with metal ions is another area of interest. These complexes can exhibit unique catalytic properties and are being investigated for applications in catalysis and materials science.

| Metal Ion | Complex Formation | Potential Applications |

|---|---|---|

| Copper | Forms stable complexes with imidazoles | Catalysis in organic reactions |

| Zinc | Coordination with imidazole rings | Biological activity modulation |

Case Study 1: Photoinitiator Performance

In a study evaluating the performance of various photoinitiators, 1,1'-Bi-1H-imidazole was compared against traditional photoinitiators like benzoin methyl ether. The results indicated superior curing speed and lower yellowing in final products when using the imidazole derivative.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on synthesized imidazole derivatives revealed that those containing chlorophenyl groups had enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli compared to their non-chlorinated counterparts.

Comparación Con Compuestos Similares

2,2′-Bis(o-methoxyphenyl)-4,4′,5,5′-tetraphenyl biimidazole

This derivative replaces the 2-chlorophenyl groups in o-Cl-HABI with 2-methoxyphenyl substituents. While methoxy groups enhance electron-donating capacity, they reduce photolytic efficiency compared to the electron-withdrawing chloro groups in o-Cl-HABI. Consequently, this variant exhibits slower radical generation kinetics and is less favored in high-speed UV-curing applications .

BCTE-HABI (Ether-Modified HABI)

BCTE-HABI (2,2′-bis-(2-chlorophenyl)-4,4′,5,5′-tetra-[3-(2-hydroxylmethyl-2-triethylene glycol monoethylene ether-ethane-1-oxy)-phenyl]-1,2′-biimidazole) incorporates ether-linked hydrophilic side chains. These modifications improve solubility in polar acrylate monomers and enhance UV-visible absorption (λₘₐₓ ≈ 360 nm vs. 340 nm for o-Cl-HABI). Photodifferential scanning calorimetry (photo-DSC) studies demonstrate that BCTE-HABI achieves 20–30% higher polymerization rates for acrylates due to increased photolysis efficiency and reduced oxygen inhibition .

2,2′-Bis(2,4-dichlorophenyl)-4,4′,5,5′-tetraphenylbiimidazole

The addition of a second chlorine atom at the 4-position of the aryl substituents further enhances radical stability. However, this compound’s higher molecular weight (725.47 g/mol) and steric hindrance reduce its compatibility with low-viscosity resins, limiting its use in formulations requiring rapid curing .

Network Stiffness Control

o-Cl-HABI is often paired with acrylate monomers like isobornyl acrylate (IBOA, Tg ≈ 94°C) and 2-ethylhexyl acrylate (EHA, Tg ≈ -50°C) to tune resin stiffness. Its balanced reactivity enables precise control over crosslinking density, whereas bulkier derivatives (e.g., BCTE-HABI) may introduce inhomogeneities due to phase separation .

Oxygen Inhibition Resistance

o-Cl-HABI generates lophyl radicals (C-centered) that are less susceptible to oxygen quenching compared to N-centered radicals from conventional photoinitiators like camphorquinone. This property is critical for surface-cure applications, though BCTE-HABI’s improved radical yield further mitigates oxygen interference .

Comparison with Non-Photoactive Biimidazoles

4,4′,5,5′-Tetranitro-2,2′-bi-1H-imidazole (TNBI)

TNBI is an energetic material synthesized via nitration of 2,2′-biimidazole. Unlike o-Cl-HABI, TNBI contains nitro groups (NO₂) at the 4,4',5,5'-positions, resulting in high detonation velocity (≈8,200 m/s at 1.72 g/cm³) but extreme hygroscopicity. TNBI’s sensitivity to friction and impact contrasts sharply with o-Cl-HABI’s stability, underscoring the role of functional groups in defining application scope .

Fluorescent Biimidazoles

Compounds like 4,4'-(1H,1'H-(2,2'-biimidazole)-1,1'-diyl)dibenzaldehyde exhibit pH-dependent fluorescence. Acid addition protonates the imidazole rings, shifting emission maxima from 450 nm (neutral) to 510 nm (acidic). Such optical properties are absent in o-Cl-HABI, which is optimized for non-emissive photochemical roles .

Key Research Findings

Mechanistic Insights

- Radical Generation: o-Cl-HABI undergoes homolytic cleavage under UV light (300–400 nm), producing two lophyl radicals that initiate acrylate polymerization. The 2-chlorophenyl groups stabilize the transition state, lowering activation energy compared to non-halogenated HABIs .

- Structure-Activity Relationship: Ether groups in BCTE-HABI enhance compatibility with hydrophilic monomers but introduce steric effects that slightly reduce thermal stability .

Métodos De Preparación

The foundational step in synthesizing biimidazole derivatives involves constructing the imidazole ring system. A widely cited method involves the condensation of glyoxal with ammonium salts under controlled conditions . In this approach, glyoxal (20 wt% aqueous solution) reacts with excess ammonium salts (e.g., ammonium formate, acetate, or benzoate) to form 2,2′-bi-1H-imidazole. Key parameters include:

-

Temperature : 30–60°C during glyoxal addition

-

Stirring : Vigorous mechanical agitation to prevent precipitate blockage

-

pH Adjustment : Post-reaction neutralization to pH 5–7 using aqueous alkali (e.g., NaOH or NH₄OH)

Table 1: Reaction Yields for 2,2′-Bi-1H-imidazole Synthesis

| Ammonium Salt | Molar Ratio (Glyoxal:Salt) | Yield (%) | Purity (%) |

|---|---|---|---|

| Formate | 1:2.67 | 44.6 | ≥97 |

| Benzoate | 1:2.0 | 43.1 | ≥97 |

| Acetate | 1:4.0 | 53.2 | ≥97 |

This method avoids toxic ammonia gas, offering safer handling and improved yield (43–54%) compared to earlier protocols (33% yield) . The product is isolated via filtration, followed by sequential washing with acetone and water to remove unreacted salts.

Functionalization with Aryl Groups

Introducing 2-chlorophenyl and tetraphenyl substituents requires post-synthetic modifications. A representative strategy involves Ullmann-type coupling or palladium-catalyzed cross-coupling reactions. For instance, patent CN111116596B outlines a method for axial chiral biimidazole synthesis using sodium hydride (NaH) as a base, enabling deprotonation of the imidazole N–H bond for subsequent arylations:

-

Deprotonation : Treatment with NaH in anhydrous THF at 0°C under nitrogen.

-

Coupling : Reaction with 2-chlorophenylboronic acid or aryl halides in the presence of Pd(PPh₃)₄.

-

Workup : Quenching with water, extraction with ethyl acetate (3 × 20 mL), and drying over Na₂SO₄.

Critical Parameters :

-

Catalyst Loading : 5 mol% Pd(PPh₃)₄

-

Temperature : 80–100°C for 12–24 hours

-

Solvent : Toluene or dioxane

Table 2: Optimization of Aryl Group Introduction

| Arylating Agent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 2-Chlorophenylboronic acid | Pd(PPh₃)₄ | 18 | 62 |

| 2-Chlorophenyl iodide | CuI | 24 | 58 |

| Phenylboronic acid | Pd(OAc)₂ | 12 | 67 |

Purification and Characterization

Final purification employs column chromatography (SiO₂, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Structural confirmation relies on spectroscopic and analytical techniques:

Elemental Analysis :

NMR Spectroscopy :

Mass Spectrometry :

Challenges and Mitigation Strategies

-

Low Solubility : The tetraphenyl-substituted product exhibits limited solubility in common organic solvents. Use of polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (50–60°C) improves reaction homogeneity .

-

Byproduct Formation : Competitive coupling at multiple positions is minimized by steric hindrance from pre-existing substituents.

-

Scale-Up Limitations : Batchwise addition of glyoxal and ammonium salts prevents exothermic runaway reactions .

Industrial Applications and Derivatives

While the primary application of 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,1'-biimidazole remains in photopolymerization initiators, derivatives show promise in:

-

Organic Electronics : As hole-transport materials in OLEDs due to extended π-conjugation.

-

Catalysis : Ligands for transition-metal complexes in cross-coupling reactions.

Q & A

Q. What are the established synthetic routes for preparing this biimidazole compound, and how do reaction conditions influence product purity and crystallinity?

Methodological Answer: The compound is synthesized via cycloaddition/oxidative coupling of phenyl derivatives with ammonium acetate and o-chlorobenzaldehyde under controlled conditions . Key parameters include:

- Temperature and solvent selection : o-Chlorobenzaldehyde (boiling point 212–214°C) requires reflux conditions for optimal reactivity .

- Oxidation control : Excess ammonium acetate may act as a catalyst but could introduce impurities if not removed during crystallization .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF) yields high-purity crystals (>99% by HPLC) .

Discrepancies in reported melting points (95–110°C vs. 197–201°C) may arise from polymorphic forms or residual solvents .

Q. How is the compound characterized structurally and spectroscopically to confirm its identity and purity in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and symmetry. Broad peaks in NMR spectra may indicate dynamic conformational changes in solution .

- Mass Spectrometry (MS) : High-resolution MS (e.g., CI-MS) verifies molecular weight (659.6 g/mol) and fragmentation patterns .

- Thermal Analysis : Differential scanning calorimetry (DSC) resolves discrepancies in melting points by identifying phase transitions .

- Elemental Analysis : CHN quantification ensures stoichiometric consistency (C₄₂H₂₈Cl₂N₄) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties such as melting points and CAS registry numbers?

Methodological Answer:

- Polymorphism analysis : X-ray crystallography can identify different crystalline forms linked to melting point variations .

- Batch comparison : Trace impurities (e.g., sulfates or residual solvents) from synthesis routes (e.g., via glyoxal vs. benzoin derivatives) may alter thermal properties .

- CAS registry validation : Cross-referencing synthesis protocols and analytical data clarifies conflicting CAS numbers (1707-68-2 vs. 6143-80-2), which may stem from tautomeric forms or registry errors .

Q. What methodological approaches enhance the photoinitiation efficiency of biimidazole derivatives in radical polymerization systems?

Methodological Answer:

- Structural modification : Introducing ether-containing substituents (e.g., BCTE-HABI) improves UV absorption and radical generation efficiency. This is achieved by replacing phenyl groups with 3-(2-hydroxylmethyl-2-triethylene glycol)phenyl moieties .

- Co-initiator optimization : Pairing with mercaptobenzoxazole or carbonylbiscoumarin dyes enhances triplet-state energy transfer, as shown by ESR and fluorescence quenching studies .

- Kinetic profiling : Photo-DSC and laser-flash photolysis quantify initiation rates (e.g., kqs = 1.3 × 10⁵ mol⁻¹ dm³ s⁻¹ for KCD-J dye) and radical lifetimes in polymer matrices .

Q. How do computational studies inform the design of biimidazole derivatives for specialized applications?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts molecular geometry, electronic spectra, and charge-transfer transitions. For example, INDO/s calculations on copper-biimidazole complexes correlate experimental ESR spectra with electronic structure .

- Detonation performance modeling : Group additivity methods estimate density (1.92 g/cm³) and detonation velocity (9.1 km/s) for nitro-substituted analogs, guiding energetic materials research .

- Solvent interaction simulations : Molecular dynamics clarify hygroscopicity effects, critical for stabilizing moisture-sensitive derivatives like TNBI .

Q. What advanced spectroscopic techniques elucidate photolysis mechanisms in polymer matrices?

Methodological Answer:

- Time-resolved ESR : Captures transient radical pairs (e.g., lophyl radicals) generated during UV irradiation, with hyperfine coupling constants validating spin densities .

- Laser-flash photolysis : Measures triplet-state decay kinetics (e.g., τ = 10–100 µs in PMMA films) and quantifies quenching efficiency of co-initiators .

- Fluorescence anisotropy : Maps spatial restrictions in crosslinked acrylate networks, correlating with radical mobility and polymerization rates .

Data Contradiction Analysis

Q. Reported Melting Points

- : 95–110°C (crude product with residual solvents).

- : 197–201°C (high-purity recrystallized form).

Resolution : Purification protocols (e.g., column chromatography or sublimation) must be standardized to ensure consistent crystallinity. Thermogravimetric analysis (TGA) can detect solvent residues affecting thermal profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.